molecular formula C20H24N4O5S2 B2690170 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid CAS No. 894041-23-7

2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid

Cat. No. B2690170
M. Wt: 464.56
InChI Key: DMXMBNKKXYPHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid is a useful research compound. Its molecular formula is C20H24N4O5S2 and its molecular weight is 464.56. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds, including those derived from benzodifuranyl and thiadiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant cyclooxygenase inhibition and had analgesic and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antioxidant activities have been a focal point in the development of novel compounds, with several derivatives showing potent antioxidant properties. For instance, certain synthesized compounds exhibited antioxidant activity superior to known antioxidants like ascorbic acid, indicating their potential use as antioxidant agents in various applications (Tumosienė et al., 2019).

  • The antimicrobial properties of newly synthesized compounds have also been explored, with several showing significant activity against a range of microbial strains. This suggests their potential utility in developing new antimicrobial agents, particularly in the face of rising antimicrobial resistance (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis Techniques

  • Advanced synthesis techniques have been employed to create novel compounds with specific functionalities. For example, microwave-assisted synthesis has facilitated the development of hybrid molecules containing penicillanic or cephalosporanic acid moieties, highlighting the role of innovative synthesis methods in expanding the chemical space for drug development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Potential Therapeutic Applications

  • The exploration of new compounds for their potential therapeutic applications has been a key focus. For instance, the synthesis and evaluation of compounds for antinociceptive (pain-relieving) activity demonstrate the ongoing search for more effective and safer analgesic drugs. This research direction underscores the potential of novel chemical entities in addressing unmet medical needs (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

properties

IUPAC Name

2-[[5-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S2/c1-3-4-9-15(18(27)28)30-20-23-22-19(31-20)21-17(26)12-10-16(25)24(11-12)13-7-5-6-8-14(13)29-2/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,27,28)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXMBNKKXYPHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)SC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)hexanoic acid

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